Benzenesulfonyl chloride, 4-(phenylmethyl)-

Description

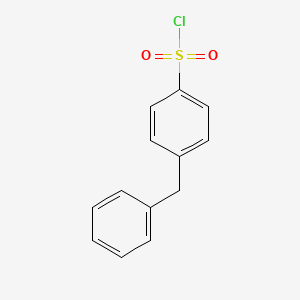

Benzenesulfonyl chloride, 4-(phenylmethyl)-, also referred to as 4-(benzyloxy)benzenesulfonyl chloride (IUPAC name: 4-(phenylmethoxy)benzenesulfonyl chloride), is a sulfonyl chloride derivative characterized by a benzyloxy (-OCH₂C₆H₅) substituent at the para position of the benzene ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives, pharmaceuticals, and functionalized materials. Its structure combines the electrophilic sulfonyl chloride group with a bulky benzyloxy moiety, influencing both reactivity and application .

Properties

IUPAC Name |

4-benzylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2S/c14-17(15,16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGKIAXRDSDETIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443181 | |

| Record name | Benzenesulfonyl chloride, 4-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.74 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1145-59-1 | |

| Record name | Benzenesulfonyl chloride, 4-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Benzenesulfonyl chloride, 4-(phenylmethyl)- can be synthesized through several methods:

-

Phosphorus Pentachloride Method: : In this method, a mixture of finely divided phosphorus pentachloride and sodium benzenesulfonate is heated in an oil bath at 170–180°C for fifteen hours. The mixture is then cooled, and water with cracked ice is added. The benzenesulfonyl chloride is separated, washed, and distilled under reduced pressure for purification .

-

Phosphorus Oxychloride Method: : This method involves a mixture of sodium benzenesulfonate and phosphorus oxychloride, heated similarly to the phosphorus pentachloride method. The product is then purified through distillation .

-

Chlorosulfonic Acid Method: : In this method, chlorosulfonic acid is slowly added to benzene with continuous stirring, keeping the temperature between 20° and 25°C. The resulting mixture is then processed to obtain benzenesulfonyl chloride .

Chemical Reactions Analysis

Benzenesulfonyl chloride, 4-(phenylmethyl)- undergoes various types of chemical reactions:

-

Substitution Reactions: : It reacts with amines to form sulfonamides and with alcohols to form sulfonate esters. These reactions typically occur under mild conditions .

-

Electrophilic Aromatic Substitution: : This compound can undergo electrophilic aromatic substitution reactions, where the sulfonyl chloride group acts as an electrophile .

-

Nucleophilic Aromatic Substitution: : In the presence of strong nucleophiles, benzenesulfonyl chloride can undergo nucleophilic aromatic substitution, forming various substituted products .

Scientific Research Applications

Benzenesulfonyl chloride, 4-(phenylmethyl)- has several scientific research applications:

-

Chemistry: : It is used as a reagent in organic synthesis to prepare sulfonamides and sulfonate esters .

-

Biology: : This compound is used in the synthesis of various biologically active molecules, including inhibitors for enzymes such as human neutrophil elastase .

-

Medicine: : It is involved in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects .

-

Industry: : Benzenesulfonyl chloride is used in the production of dyes, detergents, and other industrial chemicals .

Mechanism of Action

The mechanism of action of benzenesulfonyl chloride, 4-(phenylmethyl)- involves its reactivity as an electrophile. In electrophilic aromatic substitution reactions, the sulfonyl chloride group attacks the aromatic ring, forming a cationic intermediate. This intermediate then undergoes further reactions to form the final substituted product .

Comparison with Similar Compounds

Reactivity Trends

- Electron-Withdrawing Groups (EWGs): Derivatives like 4-nitro- and 4-fluoro- exhibit enhanced electrophilicity at the sulfur center due to EWGs, accelerating nucleophilic substitution reactions (e.g., with amines or alcohols). For example, 4-nitrobenzenesulfonyl chloride reacts faster than unsubstituted benzenesulfonyl chloride in halide exchange reactions .

- Electron-Donating Groups (EDGs): The benzyloxy group in 4-(phenylmethyl)- is an EDG, which reduces electrophilicity compared to EWGs but increases steric hindrance. This steric effect can slow reaction kinetics but improve selectivity in multi-step syntheses .

Key Research Findings

- Kinetic Studies: Benzenesulfonyl chloride exhibits faster halide exchange rates (e.g., with I⁻, Br⁻) compared to dimethylsulfamoyl chloride, with activation parameters influenced by substituent electronic effects .

- Structure-Activity Relationships (SAR): Substitution at the para position significantly impacts bioactivity. For instance, 4-hydrazinyl derivatives of allopurinol show cytotoxicity, while bulkier groups (e.g., benzyloxy) enhance pharmacokinetic stability .

Biological Activity

Benzenesulfonyl chloride, specifically 4-(phenylmethyl)-, is a sulfonyl chloride compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

Benzenesulfonyl chloride, 4-(phenylmethyl)- (also known as benzylsulfonyl chloride), is characterized by the presence of a sulfonyl group attached to a benzene ring with a phenylmethyl substituent. The general formula can be represented as .

The synthesis of this compound typically involves the reaction of benzyl alcohol with chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent. The resulting product can be purified through distillation or recrystallization.

Antimicrobial Properties

Research indicates that benzenesulfonyl chloride derivatives exhibit significant antimicrobial activity. For instance, studies have shown that certain sulfonamide derivatives synthesized from benzenesulfonyl chloride demonstrate potent antibacterial effects against various pathogens, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Benzenesulfonamide Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4a | P. aeruginosa | 6.67 mg/mL |

| 4d | E. coli | 6.72 mg/mL |

| 4h | S. aureus | 6.63 mg/mL |

| 4e | C. albicans | 6.63 mg/mL |

Anti-inflammatory Activity

In addition to its antimicrobial properties, benzenesulfonyl chloride derivatives have been evaluated for anti-inflammatory effects. Compounds derived from this sulfonamide class have shown significant inhibition of carrageenan-induced rat paw edema, suggesting their potential as anti-inflammatory agents .

Table 2: Anti-inflammatory Activity Results

| Compound | % Inhibition at Hour 1 | % Inhibition at Hour 2 | % Inhibition at Hour 3 |

|---|---|---|---|

| 4a | 94.69% | 89.66% | 87.83% |

| 4c | 92.00% | 88.00% | 85.00% |

The biological activity of benzenesulfonyl chloride derivatives can be attributed to their ability to inhibit certain enzymes and interfere with bacterial growth mechanisms. For example, some compounds have been identified as cyclooxygenase-2 (COX-2) inhibitors, which play a crucial role in mediating inflammation and pain .

Case Studies

- Antimicrobial Study : A comprehensive study evaluated the antimicrobial efficacy of various benzenesulfonamide derivatives against clinically relevant bacterial strains. The results showed that compounds exhibited varying degrees of effectiveness, with some demonstrating MIC values comparable to established antibiotics .

- Anti-inflammatory Research : In vivo studies assessed the anti-inflammatory potential of synthesized benzenesulfonamide derivatives in animal models. The results indicated a significant reduction in inflammation markers and pain response, highlighting their therapeutic promise in treating inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for preparing 4-(phenylmethyl)benzenesulfonyl chloride, and what key parameters influence yield?

The synthesis typically involves chlorosulfonation of a substituted benzene derivative. For analogous compounds, chlorosulfonic acid is used under controlled temperatures (0–5°C) to introduce the sulfonyl chloride group . Key parameters include:

- Reaction time : Prolonged exposure may lead to over-sulfonation or decomposition.

- Temperature control : Excess heat can degrade the sulfonyl chloride moiety.

- Substrate purity : Impurities in the starting material (e.g., 4-phenylmethyl derivatives) can reduce selectivity.

Example: For 5-(acetylamino)-2,4-dimethyl-benzenesulfonyl chloride, acetanilide was chlorosulfonated with 85% yield under optimized conditions .

Q. How can researchers ensure the purity of 4-(phenylmethyl)benzenesulfonyl chloride, and which analytical techniques are most effective?

Purity assessment requires a combination of methods:

- Reverse-phase HPLC : Use a Newcrom R1 column with a mobile phase of acetonitrile/water (adjusted for polarity) to resolve sulfonyl chloride peaks .

- NMR spectroscopy : Confirm structural integrity via characteristic signals (e.g., aromatic protons, sulfonyl chloride group at ~7.5–8.5 ppm).

- TLC : Monitor reaction progress using silica gel plates with UV visualization.

Q. What safety protocols are critical when handling 4-(phenylmethyl)benzenesulfonyl chloride in the laboratory?

- Personal protective equipment (PPE) : Chemical-resistant gloves (JIS T 8116), safety goggles, and lab coats are mandatory .

- Ventilation : Use fume hoods to avoid inhalation of toxic vapors.

- First aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical help .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst) affect the reactivity of 4-(phenylmethyl)benzenesulfonyl chloride in nucleophilic substitution reactions?

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity by stabilizing transition states in SN2 mechanisms .

- Catalysts : Tertiary amines (e.g., triethylamine) neutralize HCl byproducts, shifting equilibrium toward product formation .

- Temperature : Lower temperatures (0–25°C) minimize side reactions like hydrolysis of the sulfonyl chloride group .

Q. What strategies can resolve discrepancies in reported reaction yields of sulfonamide derivatives synthesized from 4-(phenylmethyl)benzenesulfonyl chloride?

- Moisture control : Hydrolysis of sulfonyl chloride to sulfonic acid is a common side reaction; use anhydrous solvents and inert atmospheres .

- Stoichiometric adjustments : Excess amine nucleophiles (1.2–1.5 eq.) improve conversion rates.

- Reaction monitoring : Real-time HPLC or in-situ IR spectroscopy identifies intermediate degradation products .

Q. How can computational chemistry methods (e.g., DFT) predict the reactivity and regioselectivity of 4-(phenylmethyl)benzenesulfonyl chloride in complex reactions?

- Density Functional Theory (DFT) : Models the electron density distribution to predict nucleophilic attack sites (e.g., sulfur vs. aromatic ring) .

- Transition state analysis : Identifies steric hindrance from the phenylmethyl group, which may direct reactivity to the para position .

- Solvent effects : Implicit solvent models (e.g., PCM) simulate how solvent polarity influences reaction pathways .

Q. What are the challenges in characterizing byproducts from reactions involving 4-(phenylmethyl)benzenesulfonyl chloride, and how can they be addressed?

- Byproduct identification : Use high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) to resolve structural ambiguities .

- Quantification : Pair HPLC with diode-array detection (DAD) to distinguish overlapping peaks of sulfonic acid derivatives .

Methodological Notes

- Data contradiction analysis : Cross-validate experimental results with computational models (e.g., comparing observed vs. DFT-predicted regioselectivity) .

- Experimental design : Optimize conditions using Design of Experiments (DoE) to evaluate interactions between variables (temperature, solvent, catalyst) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.